4-bromo-1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine is a heterocyclic aromatic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 4th position, a methoxyphenyl group at the 1st position, and a methyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization to form the pyrazolo[3,4-b]pyridine core . The bromine atom is introduced through a bromination reaction, and the methoxyphenyl group is added via a Suzuki-Miyaura coupling reaction . The reaction conditions for these steps include the use of palladium catalysts, such as Pd(dppf)Cl2, and bases like Cs2CO3, in solvents like dry dioxane under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable synthetic routes that involve similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as Cs2CO3, used to deprotonate reactants and stabilize intermediates.
Solvents: Dry dioxane and DMF are commonly used solvents for these reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-bromo-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitubercular agent and is being studied for its activity against Mycobacterium tuberculosis.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and photophysical properties.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-bromo-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For example, in its antitubercular activity, the compound binds to Pantothenate Synthetase from Mycobacterium tuberculosis, inhibiting its function and thereby preventing the synthesis of essential biomolecules . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its target, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
- 6-bromo-2-(4-methoxyphenyl)-3-nonyl-3H-imidazo[4,5-b]pyridine
Uniqueness
4-bromo-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for medicinal and materials research.
Properties
Molecular Formula |
C14H12BrN3O |
---|---|
Molecular Weight |
318.17 g/mol |
IUPAC Name |
4-bromo-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C14H12BrN3O/c1-9-13-12(15)7-8-16-14(13)18(17-9)10-3-5-11(19-2)6-4-10/h3-8H,1-2H3 |
InChI Key |
QPFDQKRUGWJDRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC=CC(=C12)Br)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.